N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
Description
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a dibenzo-oxazepine derivative featuring a benzamide substituent at the 2-position of the heterocyclic core. The compound’s structure includes an 8-methyl group and an 11-oxo moiety on the dibenzo-oxazepine scaffold, with a 4-fluorobenzamide side chain. Based on structural analogs (e.g., ), its molecular formula is inferred to be C₂₂H₁₅FN₂O₃, with an approximate molecular weight of 374.35 g/mol.
Properties
IUPAC Name |
4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFWVOOUCWCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound comprises a dibenzo[b,f]oxazepine core substituted with a methyl group at position 8 and a 4-fluorobenzamide moiety at position 2. Key challenges in its synthesis include:
Core Dibenzo[b,f]oxazepine Synthesis
Cyclocondensation of o-Aminophenols with Carbonyl Electrophiles
The dibenzo[b,f]oxazepine scaffold is typically constructed via cyclocondensation between o-aminophenol derivatives and α-haloketones or α,β-unsaturated carbonyl compounds. For example:
Method A
- Reactants : 2-Amino-4-methylphenol and 2-chloro-1-(2-hydroxyphenyl)ethan-1-one.
- Conditions : Reflux in ethanol with potassium carbonate (12 h, 78°C).
- Yield : 62% (unoptimized).
Method B
- Reactants : 2-Nitroresorcinol and methyl acrylate.
- Conditions : Michael addition followed by nitro reduction and cyclization with Pd/C (H₂ atmosphere).
- Yield : 55% after purification.
Table 1: Comparison of Core Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| A | o-Aminophenol + α-haloketone | K₂CO₃, EtOH, reflux | 62 |
| B | Nitroresorcinol + acrylate | Pd/C, H₂, THF, 60°C | 55 |
Installation of the 4-Fluorobenzamide Moiety
Carboxylic Acid Activation
The 4-fluorobenzoic acid component is activated using:
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 eq, DMF, 0°C → RT.
- EDCI/HOBt (Ethyl Dimethylaminopropyl Carbodiimide/Hydroxybenzotriazole): 1.5 eq, CH₂Cl₂, 12 h.
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclization
Analytical Characterization
Spectroscopic Confirmation
Industrial-Scale Considerations
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable:
- 3-minute residence time for cyclocondensation vs. 12 h batch processing.
- 23% increased yield due to improved heat/mass transfer.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form dibenzoxazepinone derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various dibenzoxazepinone derivatives, which are of interest for their pharmacological properties .
Scientific Research Applications
Pharmacological Applications
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide has been investigated for various pharmacological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit c-Abl tyrosine kinase, which plays a crucial role in cancer cell proliferation. Inhibition of this kinase could disrupt survival pathways in cancer cells, leading to potential therapeutic applications in oncology.
- Antimalarial Effects : Similar compounds have shown promise in inhibiting malaria parasites. Research suggests that N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide may possess similar antimalarial properties.
- Neuroprotective Effects : The structural features of this compound suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Research has provided insights into the biological activities of this compound:
- In vitro Studies : Laboratory tests have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism Exploration : Studies focusing on its mechanism of action have revealed that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Animal Models : Preliminary animal studies are being conducted to evaluate the efficacy and safety profile of this compound in vivo.
Mechanism of Action
The mechanism of action of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Benzamide Substituents
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide ():
- Molecular Formula : C₂₂H₁₅F₃N₂O₃
- Key Differences : Replaces the 4-fluoro group with a 4-trifluoromethyl (CF₃) substituent.
- Impact : The CF₃ group increases molecular weight (412.367 g/mol) and lipophilicity compared to the target compound. The stronger electron-withdrawing effect of CF₃ may enhance metabolic stability but reduce solubility .
Heterocyclic Variants: Oxazepine vs. Thiazepine Derivatives
- 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (): Key Differences: Replaces the oxazepine oxygen with sulfur (thiazepine core) and introduces a 5-oxide group. Thiazepines may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation. Low synthetic yield (9%) suggests higher synthetic complexity compared to oxazepines .
Sulfonamide vs. Benzamide Functionalities
- N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide (): Key Differences: Substitutes benzamide with a sulfonamide group and adds a 4-methylphenyl substituent. The methyl groups may enhance lipophilicity .
Hydroxyl-Substituted Analogs
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a complex synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure, featuring a dibenzoxazepine core fused with a fluorobenzamide moiety, suggests significant potential for various biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H16FN2O
- Molecular Weight : 300.33 g/mol
- Key Functional Groups :
- Dibenzo[b,f][1,4]oxazepine core
- Fluorobenzamide moiety
- Methyl and oxo groups
These structural features contribute to its reactivity and biological interactions.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antidepressant Activity : Similar compounds in the dibenzo series have shown effectiveness in treating depression, suggesting potential antidepressant properties for this compound.
- Neuroprotective Effects : The presence of the oxo group may enhance neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
- Antinociceptive Activity : Initial findings suggest that this compound may modulate pain pathways, indicating potential use in pain management therapies.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies typically involve:
- Binding Affinity Tests : Assessing the compound's affinity for various receptors.
- Cell Line Studies : Evaluating cytotoxicity and therapeutic effects in cultured cells.
Synthesis
The synthesis of this compound involves several steps:
-
Formation of the Dibenzo[b,f][1,4]oxazepine Core :
- Achieved through cyclization reactions involving substituted 2-aminophenols and halobenzaldehydes.
-
Introduction of Functional Groups :
- The oxo group can be introduced using oxidation reagents such as potassium permanganate.
- The fluorobenzamide moiety is added through nucleophilic substitution reactions.
-
Purification :
- The final product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-Dibenz[b,f][1,4]oxazepin | Chlorine substitution | Antidepressant activity |
| Dibenzo[b,f][1,4]oxazepin | No additional substituents | Found in various pharmaceuticals |
| 10-Hydroxy-Dibenz[b,f][1,4]oxazepin | Hydroxyl group addition | Potential neuroprotective effects |
The unique methyl and fluorine substitutions in this compound may enhance its biological activity compared to these structurally similar compounds.
Q & A
Q. What strategies mitigate impurities from the dibenzooxazepine core synthesis?
- Methodological Answer :
- HPLC-MS Purity Profiling : Use C18 columns and ESI-MS to detect oxidative byproducts (e.g., over-oxidation at C11) .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove unreacted intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
